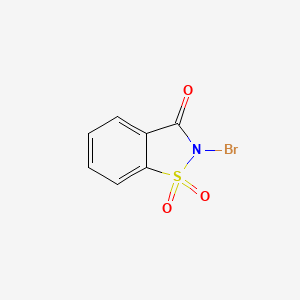

N-Bromosaccharin

Beschreibung

Historical Context and Evolution of N-Bromosaccharin as a Reagent

The journey of this compound as a reagent in organic synthesis is a story of recognizing and harnessing its unique reactivity. While saccharin itself has been known since the late 19th century, its N-bromo derivative gained prominence later as chemists sought more selective and stable brominating agents to replace elemental bromine, which is often corrosive, toxic, and difficult to handle. Initial reports on the synthesis of this compound date back several decades, with various methods being developed over time. Early procedures often suffered from low yields.

A significant advancement came with the development of methods reacting the sodium salt of saccharin with brominating agents. One high-yield preparation involves reacting the sodium salt of saccharin with bromine chloride generated in situ, although this method can sometimes result in contamination with N-chlorosaccharin. Another convenient, high-yield method involves the reaction of saccharin with potassium bromide and potassium bromate. The evolution of these synthetic routes has made this compound more readily accessible for research and industrial applications.

Initially explored for its potential in bromination reactions, the scope of this compound's applications has expanded considerably. Researchers discovered its efficacy as an oxidizing agent, for instance, in the conversion of thiols to disulfides and the regeneration of carbonyl compounds from oximes. Its utility in both radical and electrophilic brominations has also been documented, showcasing its versatile nature. The recognition of this compound's distinct reactivity compared to other N-bromo compounds, such as N-bromosuccinimide (NBS), further fueled its adoption in a wider array of chemical transformations.

Significance of this compound in Contemporary Organic Synthesis and Catalysis

This compound has emerged as a significant reagent in modern organic synthesis due to its efficiency, selectivity, and versatility. It is widely employed as a brominating agent, an oxidizing agent, and, in some instances, as a catalyst. Its applications are diverse, ranging from the synthesis of pharmaceuticals and agrochemicals to the creation of complex materials.

As a Brominating Agent:

This compound is a highly effective reagent for the electrophilic bromination of a variety of organic compounds. It is particularly useful for the regioselective monobromination of electron-rich aromatic compounds like phenols and anilines, often yielding the para-substituted product with high selectivity. This selectivity is a key advantage over traditional brominating agents that can lead to multiple brominations and mixtures of isomers. The use of this compound in conjunction with a catalyst, such as tungstophosphoric acid, can further enhance its efficiency and selectivity, allowing for rapid conversions under mild conditions. It has also been used for the bromination of other heterocyclic systems.

As an Oxidizing Agent:

Beyond bromination, this compound is a valuable oxidizing agent. It has been successfully used for the oxidation of thiols to disulfides, a crucial transformation in various chemical and biological contexts. Another notable application is the oxidative cleavage of oximes to regenerate the corresponding aldehydes and ketones. This reaction is often characterized by short reaction times and high yields, especially when conducted under microwave irradiation, and avoids over-oxidation products. The saccharin by-product can often be recovered and reused, adding to the sustainability of the process.

As a Catalyst:

This compound and its derivatives can also function as catalysts in various organic transformations. For instance, it has been used to catalyze the synthesis of heterocyclic compounds like quinazolinones. In these reactions, it can act as a multifunctional reagent, facilitating both cyclocondensation and oxidation steps in a one-pot process. The ability of this compound to be recycled in some catalytic applications makes it an attractive option from a green chemistry perspective.

Comparison with Related N-Halo Reagents (e.g., N-Bromosuccinimide, N-Chlorosaccharin) in Terms of Reactivity and Selectivity

The utility of this compound is best understood when compared to other common N-halo reagents, such as N-Bromosuccinimide (NBS) and its chloro-analogue, N-Chlorosaccharin. These reagents, while all sources of electrophilic halogens, exhibit distinct differences in their reactivity and selectivity.

This compound vs. N-Bromosuccinimide (NBS):

This compound is generally considered to be a stronger electrophilic brominating agent than NBS. This heightened reactivity can be attributed to the electron-withdrawing nature of the sulfonyl group in the saccharin ring, which makes the N-Br bond more polarized and the bromine atom more electrophilic. This difference in reactivity leads to different outcomes in certain reactions. For example, in the bromination of cyclohexene, this compound gives the addition product, whereas NBS leads to allylic bromination. In the bromination of activated aromatic compounds, this compound can be more effective and selective than NBS. While NBS is a versatile and widely used reagent, particularly for radical allylic and benzylic brominations, this compound often provides superior results in electrophilic aromatic substitutions where high regioselectivity is desired.

This compound vs. N-Chlorosaccharin:

Both this compound and N-Chlorosaccharin are powerful halogenating agents derived from saccharin. However, they exhibit different selectivities in their reactions with aromatic compounds. In the halogenation of electron-rich aromatics, this compound typically yields only the para-substituted product. In contrast, N-Chlorosaccharin often produces a mixture of ortho and para isomers, with the para isomer being predominant. This difference in regioselectivity provides chemists with a tool to selectively install a halogen at a specific position on an aromatic ring. N-Chlorosaccharin is also used for various chlorination reactions, including the synthesis of N-thiocyanatosaccharin and N-trifluoromethylthiosaccharin, and for the oxidation of alcohols.

The choice between this compound and other N-halo reagents ultimately depends on the specific transformation being performed, the nature of the substrate, and the desired outcome. The unique reactivity and selectivity profile of this compound has solidified its position as an indispensable reagent in the synthetic chemist's toolbox.

| Reagent | Key Applications | Reactivity/Selectivity Highlights |

| This compound | Electrophilic bromination of aromatics, oxidation of thiols and oximes, catalysis. | Stronger electrophile than NBS, high para-selectivity in aromatic bromination. |

| N-Bromosuccinimide (NBS) | Radical allylic and benzylic bromination, electrophilic bromination. | Milder electrophile than this compound, versatile for radical reactions. |

| N-Chlorosaccharin | Electrophilic chlorination of aromatics, oxidation of alcohols. | Produces mixtures of ortho and para isomers in aromatic chlorination. |

Eigenschaften

IUPAC Name |

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADPXNAURXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189350 | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35812-01-2 | |

| Record name | N-Bromosaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of N-bromosaccharin

Traditional Synthetic Routes to N-Bromosaccharin

Historically, the synthesis of this compound has relied on established bromination techniques. These methods, while effective, sometimes involve reagents or conditions that present challenges for large-scale operations or environmental considerations.

A common and straightforward method for preparing this compound involves the direct bromination of sodium saccharin, which is readily available, non-corrosive, and non-toxic . This process is generally efficient in yielding the desired product .

Several specific approaches have been reported:

Reaction with Bromine Chloride: Sanchez et al. reported the synthesis of this compound by reacting sodium saccharin with bromine chloride .

Reaction with Potassium Bromide and Potassium Bromate: Zajc reported the synthesis of this compound from saccharin using potassium bromide (KBr) and potassium bromate (KBrO3) .

Reaction with Halogens: The classical procedure for preparing N-halosaccharins, including this compound, involves the reaction of the sodium salt of saccharin with elemental halogens. However, the handling and manipulation of toxic and corrosive halogens like bromine can be problematic, especially at multigram scales .

Beyond direct reaction with elemental bromine, other brominating agents have been utilized in the synthesis of this compound.

Bromine Chloride: As mentioned, bromine chloride has been employed in the reaction with sodium saccharin to produce this compound .

Potassium Bromide and Oxone®: A more contemporary approach, often considered greener, involves the reaction of sodium saccharin with potassium bromide (KBr) and Oxone® (potassium peroxymonosulfate triple salt) in water. This method, performed at room temperature for approximately 24 hours, yields this compound. Using 50 mmol of sodium saccharin, 50 mmol of KBr, and 50 mmol of Oxone in 250 mL of water, often with a small amount of sodium carbonate, has been shown to produce this compound in yields around 64% . On a 10 mmol scale, this reaction also precipitates the N-halosaccharin product, which can be obtained in high purity without recrystallization, albeit in moderate yields .

Bromination of Sodium Saccharin

Advanced and Green Chemistry Approaches for this compound Synthesis

The development of more sustainable and efficient synthetic routes has been a focus in the preparation of this compound, aligning with the principles of green chemistry.

While specific detailed protocols for the microwave-assisted synthesis of this compound itself are not extensively detailed in the provided snippets, microwave irradiation is recognized as an advancement that can enhance reaction rates and yields while simplifying the synthesis process for various chemical preparations . This compound, in turn, is widely used in microwave-assisted reactions for other transformations, such as the oxidative cleavage of oximes .

Environmentally friendly protocols for synthesizing this compound aim to minimize waste and utilize safer reagents and solvents. These methods are attractive due to their adherence to green chemistry challenges, employing acceptable, healthy, safe, and readily available materials .

Aqueous Medium and Oxone®: The use of water as a solvent, combined with reagents like Oxone® and potassium bromide, represents a significant step towards greener synthesis . This approach avoids the use of toxic or corrosive halogens and organic solvents, making the process easier and safer, and is conducive to scale-up . The reaction proceeds at room temperature, and the products are often obtained in high purity .

Reagent Reusability: Saccharin itself is a cheap, easily available, and non-toxic compound. After it is recovered from reactions where this compound is used, it can be re-halogenated for subsequent use, further contributing to the sustainability of the process .

Table 1: Summary of this compound Synthesis Methods

| Method | Key Reagents | Solvent | Conditions | Typical Yield | Notes | Citation(s) |

| Bromination of Sodium Saccharin with Bromine | Sodium Saccharin, Bromine | N/A | Traditional; problematic at multigram scale | N/A | Handling of toxic and corrosive halogens is problematic. | |

| Bromination of Sodium Saccharin with Bromine Chloride | Sodium Saccharin, Bromine Chloride | N/A | Traditional | N/A | ||

| Bromination of Sodium Saccharin with KBr and KBrO3 | Sodium Saccharin, KBr, KBrO3 | N/A | Traditional | N/A | ||

| Preparation using KBr and Oxone in Water | Sodium Saccharin, KBr, Oxone, Na2CO3 | Water | Room temperature, 24 h | 64% | "Green" method, products obtained in high purity, moderate yield. | |

| Preparation using KBr and Oxone in Water (10 mmol scale) | Sodium Saccharin, KBr, Oxone | Water | Room temperature, 24 h | Moderate | Precipitates at the end of the reaction, no need for recrystallization. | |

| General "Green" Approach | Sodium Saccharin, Potassium halide, Oxone | Water | Room temperature, 24 h | Moderate | Utilizes environmentally acceptable, healthy, safe, and readily available materials; easier and safer than predecessors; water as solvent. | |

| Microwave-Assisted Synthesis (General Advancement) | N/A | N/A | Enhances reaction rates and yields | N/A | Mentioned as an advancement simplifying the process. Specific details for NBSac synthesis not provided in snippets. |

List of Compounds Mentioned:

this compound

Saccharin

Sodium Saccharin

Bromine

Bromine Chloride

Potassium Bromide (KBr)

Potassium Bromate (KBrO3)

Oxone (Potassium peroxymonosulfate triple salt)

Sodium Carbonate (Na2CO3)

Sodium Chloride (NaCl)

Mechanistic Investigations of N-bromosaccharin Reactivity

Elucidation of Active Oxidant Species and Intermediates

The precise nature of the active oxidant species and the intermediates formed during N-Bromosaccharin-mediated reactions are crucial for understanding its chemical behavior. Research has identified several key species and transient species involved in its reaction pathways.

Role of Electrophilic Bromine (Br+) in Reaction Pathways

This compound serves as a significant source of electrophilic bromine (Br+). In polar reaction mechanisms, NBSA can undergo heterolytic cleavage, releasing an electrophilic bromine species that readily attacks electron-rich centers in substrates. This electrophilic character is fundamental to many of its oxidative and brominating functions tandfonline.com. The presence of acidic media often facilitates the generation of highly reactive species such as hypobromous acidium ion (H₂O⁺Br) or protonated this compound, which are potent electrophiles . The addition of bromine to alkenes, for instance, proceeds via an electrophilic attack on the double bond, a process where NBSA can participate by supplying the electrophilic bromine species .

Formation of Hypobromite Esters as Intermediates

Many this compound-mediated reactions proceed through the formation of hypobromite ester intermediates. These intermediates are typically formed in a pre-equilibrium step, where NBSA or its protonated forms react with the substrate or solvent molecules. For example, in the oxidation of carbohydrates, hypobromite esters have been proposed to form in a pre-equilibrium state before undergoing a slower decomposition . Similarly, studies on the oxidation of alcohols suggest the formation of hypobromite ester intermediates that subsequently decompose in the rate-determining step . The exact structure of these intermediates can vary depending on the substrate and reaction conditions, but their transient existence is a common feature in the proposed mechanisms .

Radical Chain Pathways and Homolytic Cleavage

Beyond polar mechanisms, this compound can also participate in reactions involving radical pathways. The N-Br bond in NBSA is relatively weak, allowing for homolytic cleavage under specific conditions, such as photolysis or the presence of radical initiators tandfonline.com. This cleavage generates nitrogen-centered radicals and bromine radicals, which can initiate radical chain reactions . For instance, in visible-light photocatalysis, this compound acts as a nitrogen radical precursor, undergoing controllable homolytic cleavage to initiate C-H imidation reactions . The lower bond dissociation energy of the N-Br bond in NBSA facilitates this facile homolytic cleavage, distinguishing it from some other N-halo compounds . These radical intermediates are key to reactions where NBSA functions as a source of nitrogen radicals for functionalization .

Kinetic Studies of this compound Mediated Reactions

Kinetic investigations provide quantitative insights into the reaction rates and the factors influencing them. Studies have systematically analyzed the reaction orders with respect to reactants and the impact of environmental factors like acidity.

Reaction Order Analysis with Respect to Substrate and this compound Concentration

Kinetic studies consistently reveal that this compound reactions often exhibit first-order kinetics with respect to the this compound concentration under pseudo-first-order conditions, where the substrate is in large excess . This indicates that the rate-limiting step involves the consumption of NBSA.

The reaction order with respect to the substrate, however, shows more variability. In many cases, a first-order dependence on the substrate concentration is observed . In other instances, a fractional order with respect to the substrate has been reported . Furthermore, some studies indicate a transition from first-order kinetics at lower substrate concentrations to zero-order kinetics at higher concentrations . This complex behavior suggests the formation of intermediate complexes between the oxidant and substrate, which may become saturated at higher substrate levels .

Table 1: Kinetic Order Analysis in this compound Mediated Reactions

| Reaction Component | Reported Kinetic Order | Supporting Citations |

| This compound (NBSA) | First-order | , , , , , , , , |

| Substrate Concentration | Varies: First-order, Fractional order, or transition from first-order to zero-order at higher concentrations. | , , , , , , , , |

| Acidic Media / H+ Conc. | Acid-catalyzed; often first-order dependence on [H+]. Rate generally increases with acidity. | , , , , , |

Influence of Acidic Media and pH on Reaction Kinetics

The presence of acidic media significantly influences the reaction kinetics of this compound. Most studies indicate that the reaction rates are enhanced in acidic conditions, pointing to acid catalysis . Specifically, a first-order dependence on the hydrogen ion concentration ([H+]) is frequently observed, suggesting that protonated species of NBSA or the substrate play a critical role in the rate-determining step . For example, the rate of oxidation of certain substrates increases linearly with the concentration of acid, such as perchloric acid . The kinetic data often support a mechanism involving both acid-dependent and acid-independent pathways, with the acid-dependent pathway being dominant under appropriate conditions .

The effect of pH on this compound reactions can be complex. While generally acid-catalyzed, the specific optimal pH can depend on the substrate and the ionization states of both the oxidant and the substrate . Some studies suggest that the rate decreases with increasing pH, indicating a preference for more acidic environments . The precise role of pH is often tied to the protonation state of NBSA, influencing the generation of active electrophilic or radical species .

Effect of Solvent Composition and Dielectric Constant on Reaction Rates

The influence of solvent composition and dielectric constant on the reaction rates of this compound has been a subject of study, particularly in oxidation reactions. In aqueous acetic acid mixtures, the rate of reactions involving NBSac often shows sensitivity to the polarity of the medium. For instance, studies on the oxidation of benzilic acid by NBSac in aqueous acetic acid revealed that the reaction rate increases with a decrease in the dielectric constant of the medium, suggesting a dipole-dipole type interaction in the rate-determining step . Similarly, the oxidation of glycolic acid by NBSac in aqueous acetic acid showed that the rate decreases with an increase in the dielectric constant of the medium, indicating dipole-dipole interactions in the rate-determining step . Conversely, studies on the bromination of 1-heteracyclohexan-4-ones with NBSac in aqueous acetic acid indicated that the rate decreases with increasing solvent polarity, suggesting that the charge density in the transition state is less than that in the reactants . The specific composition of the solvent mixture, such as the ratio of acetic acid to water, also impacts reaction rates, with some studies showing an increase in reaction rate with increasing acetic acid concentration .

Impact of Ionic Strength on Reaction Kinetics

The effect of ionic strength on the reaction kinetics of this compound has been investigated in various contexts. Generally, variations in ionic strength have been found to have a negligible or no significant effect on the reaction rates in many NBSac-mediated reactions, such as the oxidation of substituted 4-oxoacids or benzaldehyde . This observation is often interpreted as evidence that the reacting species are not significantly charged, or that the transition state does not involve a substantial change in the number of ions . However, in some instances, the addition of neutral salts like sodium perchlorate, sodium sulphate, or sodium acetate has been reported to accelerate the rate of oxidation, suggesting a possible salt effect . For example, in the oxidation of 2-oxopropionic acid by NBSac, the velocity of the reaction rises somewhat as the ionic strength of the medium increases . Similarly, for the oxidative decarboxylation of benzilic acid by NBSac, the addition of sodium perchlorate, sodium sulphate, and sodium acetate accelerated the rate . This discrepancy might be attributed to the specific reaction mechanism and the nature of the intermediates involved.

Analysis of Activation Parameters (e.g., E_a, ΔH‡, ΔS‡)

The kinetic data obtained for reactions involving this compound have been used to calculate various activation parameters, providing insights into the reaction mechanisms. These parameters, including activation energy (E_a), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), help elucidate the energy requirements and the nature of the transition state.

For the oxidation of substituted 4-oxoacids by NBSac, activation parameters were computed from Arrhenius plots, indicating a development of positive charge in the transition state . In the oxidation of benzhydrols by NBSac, a mechanism involving pre-equilibrium formation of a hypobromite ester followed by slow decomposition via a phenonium ion was proposed, supported by activation parameters . Studies on the oxidation of 2-oxopropionic acid by NBSac reported large and negative ΔS‡ values, suggesting a more stringent collision process and a slow activation complex breakdown . For the oxidation of glycolic acid by NBSac, activation parameters were computed, with values for E_a, ΔH‡, ΔG‡, and ΔS‡ reported for reactions in the presence and absence of surfactants . The isokinetic temperature (β) for the oxidation of aldoses by NBSac was found to be higher than the experimental temperature, indicating that these reactions are enthalpy-controlled .

Table 1: Representative Activation Parameters for this compound Mediated Reactions

| Reaction/Substrate | E_a (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |

|---|---|---|---|---|---|

| Oxidation of 4-oxoacids | Not specified | Not specified | Not specified | Not specified | |

| Oxidation of Benzhydrols | Not specified | Not specified | Not specified | Not specified | |

| Oxidation of 2-oxopropionic acid | 165-168 | Not specified | Large negative | Not specified | |

| Oxidation of Glycolic acid (no micelles) | 98.15 | 95.73 | -4.73 | 94.16 | |

| Oxidation of Glycolic acid (with CTAB) | 106.03 | 101.03 | -16.09 | 95.16 | |

| Oxidation of Aldoses (Enthalpy controlled) | Not specified | Not specified | Not specified | Not specified |

Note: Values are indicative and may vary based on specific experimental conditions and substrates.

Stereochemical and Regiochemical Considerations in this compound Reactions

This compound's utility extends to reactions where control over regioselectivity and stereoselectivity is paramount. Its ability to selectively functionalize specific positions or orientations within molecules makes it a valuable tool in complex organic synthesis.

Stereochemical and Regiochemical Considerations in this compound Reactions

Regioselective Halogenation (e.g., para-substitution in aromatic compounds)

This compound has demonstrated significant regioselectivity in the electrophilic aromatic substitution reactions. When used for the bromination of phenols and anilines, particularly in the presence of catalysts like tungstophosphoric acid, NBSac efficiently yields para-substituted products with high regioselectivity . In some cases, only para-substituted compounds are formed, while N-chlorosaccharin may produce ortho and para mixtures . This high regioselectivity is attributed to the electronic and steric properties of the NBSac reagent and the reaction conditions employed. For instance, the bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol was selectively carried out at position 6 using NBSac, with regioselectivity potentially derived from a substrate-reagent hydrogen bond .

Anti-Stereoselectivity in Addition Reactions

In addition reactions to alkenes, this compound has been observed to promote anti-stereoselective additions. For example, NBSac reacts with electron-deficient alkenes, such as α,β-unsaturated ketones, acids, esters, and nitriles, in aqueous organic solvents to yield the corresponding bromohydrins with high anti-stereoselectivity researchgate.net. This stereochemical outcome is consistent with mechanisms involving the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile from the opposite face of the double bond . The addition of bromine to alkenes generally proceeds via a two-step mechanism where a cyclic bromonium ion is formed, followed by nucleophilic attack from the backside, leading to anti-addition .

Chemoselectivity in Multi-functionalized Substrates

This compound exhibits chemoselectivity when used with substrates containing multiple functional groups. It can selectively brominate benzylic and α-carbonylic positions . Furthermore, it has been employed for the chemoselective oxidation of thiols to their corresponding disulfides in dichloromethane under microwave irradiation . In the oxidative cleavage of oximes, NBSac acts as a source of electrophilic bromine and efficiently converts oximes to aldehydes and ketones without over-oxidation, demonstrating good chemoselectivity . It has also been utilized in the synthesis of quinazolinones, where it acts as a multifunctional heterogeneous oxidant, facilitating cyclocondensation and oxidation in a one-pot sequential process, highlighting its chemoselectivity in complex transformations researchgate.net.

Computational Chemistry and Theoretical Studies on N-bromosaccharin

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the detailed step-by-step processes by which chemical reactions occur. It allows for the mapping of potential energy surfaces, identifying stable intermediates, and characterizing transition states, which are the highest-energy points along a reaction coordinate openaccessjournals.com. For N-Bromosaccharin, DFT calculations can elucidate its role in various transformations, such as electrophilic bromination, oxidation, and halohydrin formation. By simulating these processes, DFT can reveal the electronic redistribution, bond breaking, and bond formation events that define the reaction mechanism openaccessjournals.com. For instance, studies have explored reaction pathways involving this compound, suggesting its participation in reactions amenable to ab initio potential energy surface calculations escholarship.org. The ability of DFT to model complex reaction networks helps in understanding how this compound acts as a reagent, for example, in the oxidation of organic substrates or the bromination of various compounds asianpubs.org.

Table 6.1.1: DFT Applications in this compound Reaction Mechanism Elucidation

| Reaction Type | Role of this compound | DFT Focus | Key Information Gained |

| Electrophilic Aromatic Bromination | Electrophilic brominating agent | Mapping reaction pathway, identifying intermediates, transition states | Understanding regioselectivity and reaction feasibility |

| Oxidation of Alcohols and Acids | Oxidizing agent | Transition state analysis, energy profiles, reaction coordinate diagrams | Determining rate-determining steps, identifying oxidized products |

| Halohydrin Formation from Alkenes | Source of electrophilic bromine and nucleophilic solvent | Stereochemical analysis of transition states, orbital interactions | Predicting anti-stereoselectivity and regioselectivity of halohydrin formation |

| Cycloaddition Reactions (as a reagent) | Potential participation in reaction pathways | Elucidating concerted vs. stepwise mechanisms, energy barriers | Understanding the influence of this compound on cycloaddition reaction pathways |

Modeling of Transition States and Energetics

Transition State Theory (TST) provides a theoretical framework for understanding reaction rates by focusing on the transition state—an unstable, high-energy molecular configuration that exists at the peak of the energy barrier between reactants and products wikipedia.org. DFT is extensively used to locate and characterize these transition states, often identified as saddle points on the potential energy surface . By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. This energy barrier is a critical determinant of the reaction rate; lower barriers correspond to faster reactions wikipedia.org. Computational studies involving this compound have touched upon the modeling of transition states escholarship.org, which is essential for understanding its reactivity. The energetics of N-Br bond cleavage or the formation of intermediate complexes can be computed, providing quantitative data on the energy requirements for specific reaction steps. This detailed energetic profiling allows for a deeper comprehension of why certain reactions proceed readily while others require specific conditions or catalysts.

Table 6.2.1: Computational Energetics for this compound Reactions

| Reaction Step / Process | Calculated Energetic Parameter | Typical Computational Method (e.g., DFT) | Significance |

| N-Br Bond Homolysis/Heterolysis | Activation Energy (Ea) | DFT (e.g., B3LYP/6-31G*) | Dictates the initial ease of N-Br bond cleavage and subsequent reactivity. |

| Formation of Reaction Intermediates | Reaction Energy (ΔEr) | DFT | Indicates thermodynamic favorability or unfavorability of intermediate states. |

| Transition State for Key Reaction Steps | Activation Energy (Ea) | DFT | Governs the rate of specific reaction steps and overall reaction kinetics. |

| Stabilization/Destabilization of Transition State | Free Energy of Activation (ΔG‡) | DFT (including solvation models) | Provides a more complete picture of the energetic barrier under specific conditions. |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry, particularly DFT, is instrumental in predicting the reactivity and selectivity of a chemical reagent like this compound towards different substrates and under various conditions openaccessjournals.com. By analyzing electronic properties such as frontier molecular orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials, researchers can anticipate which functional groups or positions on a molecule are most likely to react with this compound. Furthermore, computational modeling can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of atoms in the product) of reactions. For instance, the known ability of this compound to form halohydrins with alkenes with high anti-stereoselectivity can be rationalized through computational studies of the transition state geometries and orbital interactions . Similarly, its use in aromatic bromination can be understood by analyzing the electron density of aromatic rings and the electrophilic character of this compound . These predictions help in designing synthetic strategies that maximize the yield of desired products and minimize unwanted side reactions.

Table 6.3.1: Computational Prediction of Reactivity and Selectivity for this compound

| Substrate Class | Predicted Reactivity | Predicted Selectivity | Computational Rationale |

| Electron-rich Aromatics | High | Electrophilic Aromatic Substitution | Analysis of electron density distribution, LUMO energy of this compound, and stabilization of sigma-complex intermediates. |

| Electron-deficient Alkenes | Moderate to High | Anti-halohydrin formation | Transition state geometry optimization, frontier orbital interactions, and stabilization of cyclic intermediates. |

| Alcohols (Primary/Secondary) | Moderate | Oxidation to Aldehydes/Ketones | Transition state energetics, analysis of hydrogen atom transfer pathways, and electronic effects of the hydroxyl group. |

| Thiols | Moderate | Oxidation to Disulfides | DFT analysis of sulfur oxidation states and transition states involved in disulfide bond formation. |

Compound Names Mentioned:

this compound

Saccharin

Glycolic Acid (2-hydroxyethanoic acid)

Aldehydes

N-Bromosultam

Aniline

Isatin

5-haloisatins

Anisole

Acetanilide

N,N-dimethylaniline

β,β-dicyanostyrene derivatives

Quinazolin-4(1H)-ones

Quinazolin-4(3H)-ones

Safety and Handling Considerations for N-bromosaccharin in Laboratory Settings

General Safety Guidelines for Handling Halogenating Reagents

As a halogenating reagent, N-Bromosaccharin requires careful handling to prevent unintended reactions or decomposition. General guidelines for handling such compounds include:

Minimize Dust Generation: this compound is typically a solid, and steps should be taken to minimize dust generation and accumulation during handling, weighing, and transfer .

Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors smolecule.com. Local exhaust ventilation is recommended .

Avoid Contact: Direct contact with skin, eyes, and clothing should be strictly avoided smolecule.com.

Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air . This property necessitates storage in tightly closed containers to maintain its integrity and prevent potential degradation.

Incompatibility: While specific incompatibilities for this compound are not extensively detailed in the provided search results, general guidelines for halogenating agents suggest avoiding strong oxidizing agents, reducing agents, and potentially reactive metals .

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is crucial when working with this compound to prevent skin and eye contact. The following PPE is recommended:

Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles smolecule.com.

Hand Protection: Chemically resistant gloves are mandatory. While specific glove material recommendations are not detailed, nitrile or neoprene gloves are generally suitable for handling irritant chemicals smolecule.com. Gloves should be inspected for integrity before use and replaced if damaged.

Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect clothing and skin. Closed-toe shoes are standard laboratory attire.

| PPE Type | Recommended Specification | Rationale |

| Eye Protection | Chemical safety goggles; Face shield (when splash hazard exists) | Protects eyes from irritation and potential damage from dust or splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can cause irritation. |

| Body Protection | Lab coat, chemical-resistant apron | Protects skin and clothing from contamination. |

| Respiratory | Use in a fume hood or with local exhaust ventilation | Minimizes inhalation of dust or vapors. Respirator use may be needed if ventilation is inadequate. |

Emergency Procedures and First Aid

In the event of accidental exposure or spills, prompt and appropriate action is necessary.

Inhalation: If inhaled, move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention .

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water. If skin irritation occurs or persists, seek medical advice .

Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If contact lenses are worn and easily removable, remove them. Continue rinsing. If eye irritation persists, seek medical attention .

Ingestion: If swallowed, rinse the mouth. Seek immediate medical attention .

Spills: For minor spills, contain the material to prevent spreading. Pick up the solid material without creating dust and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly. For major spills, evacuate the area and contact emergency personnel . Spill control materials should be inert and compatible with this compound.

Safe Storage and Disposal Protocols in Academic Laboratories

Proper storage and disposal are critical to maintaining safety and preventing environmental contamination.

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area . Refrigerated storage (0-10°C) is recommended by some suppliers to prevent decomposition and maintain stability . It is also noted as being heat sensitive and hygroscopic .

Disposal: Disposal of this compound and its contaminated waste must be carried out in accordance with local and national regulations. It is recommended to entrust disposal to a licensed waste disposal company . Halogenated organic waste often requires specific disposal procedures, typically incineration .

Q & A

Q. How is N-Bromosaccharin synthesized and characterized for use in organic transformations?

this compound (NBSac) is synthesized by reacting sodium saccharin with bromine in acidic media. The reaction is typically monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization. Characterization involves 1H NMR (500 MHz, CDCl₃) to confirm bromine incorporation, FT-IR to identify functional groups (e.g., sulfonamide and carbonyl stretches), and comparison with literature data for purity validation . For experimental reproducibility, ensure stoichiometric control (1:1 molar ratio of saccharin to bromine) and use inert solvents like THF or acetonitrile to avoid side reactions .

Q. What are the key applications of this compound in regioselective bromination?

NBSac is widely used for regioselective bromination of phenols and anilines under mild conditions (e.g., 0°C in THF). The reaction employs catalytic Amberlyst-15 (7 mol%) to enhance electrophilic bromine generation, achieving >80% yields for para-substituted products. Key advantages include reduced toxicity compared to molecular bromine and compatibility with sensitive substrates like heteroarenes . For optimal results, pre-dry solvents and use GC or HPLC to monitor reaction progress .

Q. What analytical methods are essential for tracking NBSac-mediated reactions?

- TLC : Monitor reaction completion using silica gel plates and UV visualization.

- GC/MS : Quantify brominated products and detect intermediates.

- 1H/13C NMR : Confirm regioselectivity and structural integrity.

- Iodometric titration : Measure unreacted NBSac in oxidation studies (e.g., carbohydrate oxidation) .

Advanced Research Questions

Q. How does the choice of catalyst influence NBSac’s reactivity in bromination?

Catalysts like Amberlyst-15 and tungstophosphoric acid (H₃PW₁₂O₄₀) modulate NBSac’s electrophilicity by protonating the sulfonamide group, releasing Br⁺. Amberlyst-15 offers advantages in recyclability and short reaction times (≤30 minutes), while tungstophosphoric acid enhances yields in polar solvents (e.g., acetonitrile). Contrastingly, ZSM-5 zeolite enables bromination of bulky substrates due to its mesoporous structure . To resolve contradictions in catalytic efficiency, systematically vary solvent polarity, catalyst loading (5–10 mol%), and temperature (−10°C to 25°C) .

Q. What mechanistic insights explain NBSac’s role in radical-mediated C–H functionalization?

NBSac generates nitrogen-centered radicals under visible light, enabling C–H imidation of (hetero)arenes. The mechanism involves:

Homolytic cleavage of the N–Br bond to form saccharinyl radicals.

Hydrogen abstraction from the substrate, creating carbon-centered radicals.

Radical recombination with nitrogen donors (e.g., imides).

Kinetic studies (e.g., radical trapping with TEMPO) and DFT calculations validate this pathway . For reproducibility, use blue LEDs (450 nm) and degas solvents to suppress radical quenching .

Q. How do micellar systems (e.g., NaLS) affect the oxidation kinetics of carbohydrates with NBSac?

In aqueous acetic acid, sodium lauryl sulfate (NaLS) forms anionic micelles that accelerate oxidation rates of D-glucose and D-fructose by 2–3×. The micelles act as microreactors, concentrating HOBr (the active species) and substrates. Key findings:

- First-order dependence on [NBSac] and [H⁺].

- Negative activation entropy (ΔS‡) indicates associative transition states.

- Piszkiewicz cooperativity model (n > 1) confirms micelle-substrate binding . To replicate, maintain [NaLS] above its critical micelle concentration (8.2 mM) and use stopped-flow techniques for rapid kinetic measurements .

Q. How can researchers resolve contradictions in NBSac’s catalytic efficiency across studies?

Discrepancies often arise from:

- Solvent effects : THF favors bromination, while CH₂Cl₂ may stabilize intermediates.

- Substrate electronic effects : Electron-rich anilines react faster, but steric hindrance in ortho-substituted phenols reduces yields.

- Catalyst deactivation : Amberlyst-15 loses activity after 3 cycles due to sulfonic acid group leaching . Mitigate by cross-referencing Arrhenius parameters (Ea, ΔH‡) and using control experiments (e.g., catalyst-free conditions) .

Methodological Guidelines

- Reaction optimization : Screen solvents (THF, CH₃CN), temperatures (0–60°C), and catalysts (Amberlyst-15, H₃PW₁₂O₄₀) using Design of Experiments (DoE) .

- Data validation : Compare kinetic profiles (log(a-x) vs. time) and thermodynamic parameters (Ea, ΔS‡) with literature .

- Contradiction analysis : Use Hammett plots to correlate substrate electronic effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.